N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
CAS No.: 1291862-05-9
Cat. No.: VC6045880
Molecular Formula: C22H18F3N3O3S2
Molecular Weight: 493.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291862-05-9 |
|---|---|
| Molecular Formula | C22H18F3N3O3S2 |
| Molecular Weight | 493.52 |
| IUPAC Name | N-(3,5-dimethylphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C22H18F3N3O3S2/c1-13-9-14(2)11-17(10-13)28(3)33(29,30)18-7-8-32-19(18)21-26-20(27-31-21)15-5-4-6-16(12-15)22(23,24)25/h4-12H,1-3H3 |
| Standard InChI Key | ORUTYAVQOLJRBO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three critical pharmacophoric elements:
-
Thiophene sulfonamide backbone: The thiophene ring provides π-conjugation and planar geometry, facilitating hydrophobic interactions with protein binding pockets. The N-methyl-N-(3,5-dimethylphenyl)sulfonamide moiety enhances solubility while maintaining target affinity.
-
1,2,4-Oxadiazole linker: This five-membered heterocycle contributes to metabolic stability and serves as a hydrogen bond acceptor, crucial for molecular recognition.
-
Trifluoromethylphenyl substituent: The electron-withdrawing CF₃ group modulates electron density, improves lipophilicity (logP ≈ 3.8 predicted), and resists oxidative metabolism.
Physicochemical Profile
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 1291862-05-9 |
| Molecular Formula | C₂₂H₁₈F₃N₃O₃S₂ |
| Molecular Weight | 493.52 g/mol |
| Topological Polar SA | 113 Ų |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 6 |
The compound exhibits moderate aqueous solubility (∼12 µg/mL at pH 7.4) but demonstrates favorable membrane permeability due to its balanced lipophilicity.
Synthesis and Process Optimization
Multistep Synthetic Route
Synthesis typically proceeds through three sequential stages:
Stage 1: Oxadiazole Ring Formation
3-(Trifluoromethyl)benzohydroxamic acid undergoes cyclocondensation with cyanogen bromide in tetrahydrofuran, yielding 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid (78% yield).
Stage 2: Thiophene Sulfonamide Intermediate
2-Aminothiophene-3-sulfonamide is alkylated with N-(3,5-dimethylphenyl)-N-methylamine using DCC coupling in dichloromethane, achieving 85% conversion.
Stage 3: Final Coupling
Mitsunobu reaction links the oxadiazole and thiophene moieties using DIAD and triphenylphosphine, with final purification via silica chromatography (92% purity).
Continuous Flow Optimization
Recent advances employ microfluidic reactors to enhance process efficiency:
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time | 18 h | 2.5 h |
| Yield | 67% | 89% |
| Solvent Consumption | 15 L/mol | 3.2 L/mol |
Continuous processing reduces thermal degradation of the oxadiazole intermediate while improving space-time yield by 6.7×.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
In vitro assays demonstrate potent inhibition of:
-
Carbonic Anhydrase IX (IC₅₀ = 18 nM): The sulfonamide group coordinates the active-site zinc ion, while the oxadiazole stabilizes adjacent arginine residues.
-
TNF-α Converting Enzyme (IC₅₀ = 42 nM): Hydrophobic interactions between the trifluoromethyl group and the S3′ pocket enhance selectivity over MMPs.
Receptor Modulation
The compound acts as a partial agonist of the Adenosine A₂A receptor (EC₅₀ = 310 nM), potentially applicable in neurodegenerative disorders. Molecular dynamics simulations reveal salt bridge formation between the sulfonamide and His264.
Comparative Analysis with Structural Analogs
Impact of Substitutent Variation
Replacing the trifluoromethyl group with methyl (as in analog VC8200154) alters biological performance:
| Property | Target Compound | Methyl Analog |
|---|---|---|
| CAIX IC₅₀ | 18 nM | 140 nM |
| LogD₇.₄ | 3.2 | 2.7 |
| Plasma Protein Binding | 89% | 76% |
The CF₃ group’s electronegativity enhances target residence time by 4.8× compared to methyl.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume